1-Benzoylpiperidine

Description

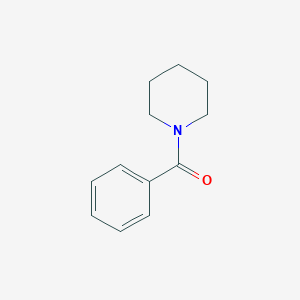

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

phenyl(piperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-12(11-7-3-1-4-8-11)13-9-5-2-6-10-13/h1,3-4,7-8H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTROGRGRSPWKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80228265 | |

| Record name | N-Benzoylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80228265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

776-75-0 | |

| Record name | Benzoylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=776-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000776750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzoylpiperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzoylpiperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1992 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzoylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80228265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzoylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BENZOYLPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B678L9IQ0Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzoylpiperidine: Structure, Properties, and Synthetic Applications

Introduction

1-Benzoylpiperidine, also known by its IUPAC name phenyl(piperidin-1-yl)methanone, is a versatile N-acylpiperidine derivative that holds a significant position in the landscape of organic synthesis and medicinal chemistry.[1] Structurally, it comprises a benzoyl group attached to the nitrogen atom of a piperidine ring. This arrangement results in a tertiary amide that is not only stable but also serves as a crucial building block for more complex molecular architectures.[2] Its importance is profoundly highlighted by its classification as a "privileged structure" in drug design. This term denotes a molecular framework that is capable of binding to a variety of biological targets, making this compound and its analogs a fertile ground for the discovery of novel therapeutic agents across multiple disease areas, including neuropsychiatric disorders, cancer, and infectious diseases.[3][4]

This guide provides an in-depth exploration of the core chemical properties, structural nuances, synthesis, and key applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Conformation

The molecular structure of this compound is fundamental to its chemical behavior and biological activity. The key features are the planar benzoyl group and the non-planar, saturated piperidine ring, linked by a robust amide bond.

Caption: Chemical structure of this compound (phenyl(piperidin-1-yl)methanone).

The piperidine ring typically adopts a chair conformation to minimize steric strain.[5] However, the nature of the amide bond introduces significant conformational considerations. Due to the partial double bond character of the C-N amide bond, rotation is restricted. This can lead to the existence of different conformers. In substituted N-acylpiperidines, this restricted rotation and steric interactions can even favor non-chair conformations like twist-boat forms under certain conditions.[5][6] This conformational flexibility is a critical factor in how benzoylpiperidine-containing molecules orient themselves within the binding pockets of biological targets.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, reaction setup, and application in various fields, particularly in predicting its behavior in biological systems.

| Property | Value | Reference(s) |

| CAS Number | 776-75-0 | [7] |

| Molecular Formula | C₁₂H₁₅NO | [7] |

| Molecular Weight | 189.25 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 48-52 °C | [2] |

| Boiling Point | 321 °C at 760 mmHg | [2] |

| IUPAC Name | phenyl(piperidin-1-yl)methanone | [1] |

| SMILES | C1CCN(CC1)C(=O)C2=CC=CC=C2 | [1] |

| InChIKey | YXTROGRGRSPWKL-UHFFFAOYSA-N | [7] |

Spectroscopic Profile

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The expected spectral features are outlined below.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the phenyl group typically appear as a multiplet in the aromatic region (δ 7.2-7.5 ppm). The protons on the piperidine ring will appear in the aliphatic region (δ 1.5-3.7 ppm), often as broad multiplets due to complex spin-spin coupling and conformational dynamics.[8]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will show a characteristic signal for the amide carbonyl carbon around δ 170 ppm. Aromatic carbons will resonate in the δ 126-136 ppm range, while the aliphatic carbons of the piperidine ring will appear further upfield.[9]

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong, sharp absorption band for the C=O (carbonyl) stretch of the tertiary amide, typically found in the region of 1630-1650 cm⁻¹. Other significant peaks include C-H stretches from the aromatic ring (above 3000 cm⁻¹) and the aliphatic piperidine ring (below 3000 cm⁻¹).[1][10]

-

Mass Spectrometry (MS) : Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z = 189. Common fragmentation pathways for piperidine derivatives involve alpha-cleavage adjacent to the nitrogen atom.[11][12] For this compound, a prominent fragment is often the benzoyl cation (C₆H₅CO⁺) at m/z = 105, resulting from the cleavage of the amide C-N bond.[13]

Synthesis of this compound via Schotten-Baumann Reaction

The most direct and widely employed method for synthesizing this compound is the N-acylation of piperidine with benzoyl chloride. This is a classic example of the Schotten-Baumann reaction, which utilizes a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[14][15][16]

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The causality behind the steps is critical for understanding and optimizing the synthesis.

-

Nucleophilic Attack : The secondary amine of the piperidine molecule, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of benzoyl chloride. This forms an unstable tetrahedral intermediate.

-

Chloride Elimination : The tetrahedral intermediate collapses, reforming the stable carbonyl double bond and eliminating the chloride ion, which is an excellent leaving group.

-

Deprotonation : The resulting protonated amide is deprotonated by a base (e.g., sodium hydroxide). This step is crucial; it neutralizes the HCl generated in situ, preventing it from protonating the starting piperidine. Protonated piperidine is non-nucleophilic and would halt the reaction.[17][18]

Caption: Mechanism of this compound synthesis via the Schotten-Baumann reaction.

Experimental Protocol

This protocol is a representative procedure for the laboratory-scale synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Preparation : In a round-bottomed flask equipped with a magnetic stirrer, dissolve piperidine (1.0 eq) in a biphasic solvent system such as dichloromethane (DCM) and water. Add an aqueous solution of sodium hydroxide (NaOH, ~1.2 eq).

-

Cooling : Cool the vigorously stirred reaction mixture to 0-5 °C using an ice bath. This step is essential to manage the exothermic nature of the acylation and prevent unwanted side reactions, such as hydrolysis of the benzoyl chloride.

-

Addition of Acylating Agent : Add benzoyl chloride (1.0 eq), either neat or dissolved in a small amount of DCM, dropwise to the cooled mixture over 30-60 minutes. Maintaining a slow addition rate is key to preventing a rapid temperature increase.

-

Reaction : Once the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Continue stirring for an additional 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Workup : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation : Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification : The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to afford a white crystalline solid.

Applications in Research and Drug Development

The utility of the this compound scaffold is extensive, primarily driven by its status as a privileged structure in medicinal chemistry.[3][4]

A Privileged Scaffold in Medicinal Chemistry

The benzoylpiperidine motif is present in a multitude of bioactive molecules with therapeutic properties spanning anti-psychotic, anti-cancer, anti-thrombotic, and neuroprotective agents.[2][3] Its metabolic stability and its role as a potential bioisostere for the piperazine ring make it a highly valuable and reliable chemical framework for drug designers.[19] For instance, the 4-benzoylpiperidine fragment is a key pharmacophore in potent 5-HT₂A antagonists like ketanserin and altanserin, which are used in treating hypertension and have been investigated for other CNS disorders.[3] The constrained nature of the piperidine ring is thought to properly orient the benzoyl group for optimal interaction with receptor binding sites.[3]

Intermediate in Organic Synthesis

Beyond its direct biological relevance, this compound is a valuable intermediate. The amide functionality can be reduced to the corresponding amine (1-benzylpiperidine), or the aromatic ring can be further functionalized to build more elaborate molecular structures. Its stability and reactivity make it a preferred choice for chemists aiming to streamline complex synthetic pathways.[2]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing serious eye damage.[1] Standard laboratory safety precautions should be employed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It should be stored at room temperature in a well-ventilated area, away from incompatible materials.

Conclusion

This compound is a compound of fundamental importance in modern organic and medicinal chemistry. Its straightforward synthesis, stable chemical nature, and, most importantly, its role as a privileged structural motif have cemented its place as a cornerstone for the design and development of a diverse array of pharmaceuticals. A thorough understanding of its properties, conformational behavior, and synthetic methodologies provides researchers with a powerful tool to innovate and advance the frontiers of drug discovery.

References

- Bononi, G., Lonzi, C., Tuccinardi, T., Minutolo, F., & Granchi, C. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1930. [Link][2][3][4][19]

- Supporting Information for: Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires C

- OUCI. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]

- Chemistry Education. (2025).

- Castañeda-Gómez, A., et al. (2024). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. [Link][8]

- ResearchGate. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link][4]

- Chemistry Learner. (n.d.). The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. [Link][15]

- National Center for Biotechnology Information. (n.d.). Benzoylpiperidine.

- National Center for Biotechnology Information. (n.d.). 1-Benzylpiperidine.

- BYJU'S. (2019). Schotten Baumann Reaction. [Link][17]

- Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link][18]

- Grokipedia. (n.d.). Schotten–Baumann reaction. [Link][16]

- National Institute of Standards and Technology. (n.d.). This compound - Mass spectrum (electron ionization). NIST Chemistry WebBook. [Link][11]

- SpectraBase. (n.d.).

- SpectraBase. (n.d.). This compound - MS (GC) Spectrum. [Link][13]

- Wang, L., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. Journal of Medicinal Chemistry. [Link][6]

- University of Colorado Boulder. (n.d.). Infrared Spectroscopy Table. [Link][10]

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). [Link]

- ResearchGate. (2019). Representative conformations of compound 1a with (a) the piperidine... [Link]

- Jeyaraman, R., & Ravindran, T. (2001). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences. [Link][5]

- Abraham, R. J., et al. (1993). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Journal of the Chemical Society, Perkin Transactions 2. [Link]

- de Andrade, J. P., et al. (2012). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society. [Link]

- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. [Link][7]

Sources

- 1. Benzoylpiperidine | C12H15NO | CID 69892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ias.ac.in [ias.ac.in]

- 6. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. www1.udel.edu [www1.udel.edu]

- 11. This compound [webbook.nist.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. spectrabase.com [spectrabase.com]

- 14. chemistry-reaction.com [chemistry-reaction.com]

- 15. assets-global.website-files.com [assets-global.website-files.com]

- 16. grokipedia.com [grokipedia.com]

- 17. byjus.com [byjus.com]

- 18. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 19. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]

fundamental applications of 1-Benzoylpiperidine in medicinal chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

1-Benzoylpiperidine: A Privileged Scaffold in Modern Drug Discovery

Executive Summary: The phenyl(piperidin-4-yl)methanone moiety, commonly referred to as the benzoylpiperidine fragment, represents a quintessential "privileged structure" in medicinal chemistry.[1][2][3][4] Its remarkable versatility stems from a combination of metabolic stability, synthetic accessibility, and the capacity to engage with a wide array of biological targets. Often utilized as a bioisostere for the piperazine ring, the benzoylpiperidine scaffold provides a robust and reliable framework for the development of therapeutic agents across diverse disease areas, including oncology, neurodegenerative disorders, and psychiatry.[1][3][4] This guide provides a comprehensive analysis of the fundamental applications of this scaffold, detailing its synthetic rationale, key structure-activity relationships, and core therapeutic applications, supported by field-proven experimental protocols.

The Benzoylpiperidine Core: A Structural and Physicochemical Rationale

The "Privileged Structure" Paradigm

The benzoylpiperidine framework is celebrated in drug design for its recurring presence in numerous bioactive small molecules.[1][2] This is not coincidental; its structural properties offer an ideal starting point for library synthesis and lead optimization. The scaffold consists of a piperidine ring linked to a benzoyl group, providing a three-dimensional architecture that can be precisely decorated to achieve desired interactions within a protein's binding pocket.

The Bioisosteric & Mechanistic Advantage

A key strategic application of the benzoylpiperidine scaffold is as a potential bioisostere of the piperazine ring.[1][2][3][4] In drug development, replacing a piperazine with a piperidine can modulate a compound's basicity, lipophilicity, and metabolic profile. The critical feature of the benzoylpiperidine scaffold is the carbonyl group. This group can act as a hydrogen bond acceptor, compensating for the loss of the second nitrogen atom in the piperazine ring and establishing new, potent interactions with the biological target.[1] This ability to re-establish binding energy makes it a highly effective substitution for evaluating structure-activity relationships (SAR).[1]

Synthetic Strategies and Methodologies

The widespread use of the benzoylpiperidine scaffold is significantly aided by its straightforward and cost-effective synthesis.[1][2] The most common strategies involve either building upon a pre-formed benzoylpiperidine core or constructing the core itself from simpler precursors.

Overview of Synthetic Pathways

The synthesis generally follows a few reliable routes, starting from commercially available materials. The diagram below illustrates two common pathways: one beginning with appropriately substituted benzoylpiperidines (Route A) and another starting from isonipecotic acid (Route B).

Caption: Common synthetic routes to benzoylpiperidine derivatives.

Experimental Protocol: General Synthesis of this compound

This protocol describes a classic Schotten-Baumann reaction, a reliable method for the benzoylation of piperidine.

Objective: To synthesize this compound from piperidine and benzoyl chloride.

Materials:

-

Piperidine

-

Benzoyl chloride

-

10% Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM) or Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Separatory funnel, round-bottomed flask, magnetic stirrer, ice bath

Methodology:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, dissolve piperidine (1.0 equivalent) in DCM. Place the flask in an ice bath to cool the solution to 0-5 °C.

-

Causality: The reaction is exothermic. Cooling is essential to control the reaction rate and prevent the formation of side products.

-

-

Addition of Base: While stirring vigorously, slowly add 10% aqueous NaOH solution (approx. 2.5 equivalents).

-

Causality: The NaOH acts as a base to neutralize the HCl that is generated as a byproduct of the reaction. This drives the reaction to completion and prevents the protonation of the piperidine starting material, which would render it non-nucleophilic.

-

-

Addition of Benzoyl Chloride: Add benzoyl chloride (1.0-1.1 equivalents) dropwise to the biphasic mixture over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Causality: Slow addition prevents a rapid, uncontrolled reaction. Vigorous stirring is crucial to maximize the interaction between the reactants in the two phases.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the piperidine spot.

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove any unreacted piperidine), saturated sodium bicarbonate solution (to remove excess benzoyl chloride), and brine.

-

Causality: Each washing step is a purification measure. The acid wash removes the basic starting material, the bicarbonate wash hydrolyzes and removes the acidic benzoyl chloride, and the brine wash removes residual water.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, this compound, can be purified further by column chromatography or distillation if necessary.[5] The pure compound is often a viscous liquid or a low-melting solid.[5]

Core Applications in Medicinal Chemistry

The benzoylpiperidine scaffold is integral to compounds targeting a wide spectrum of diseases.

Neuropharmacology: A Gateway to the Central Nervous System

The scaffold is particularly prominent in the development of drugs targeting the CNS.[6][7]

The 4-(p-fluorobenzoyl)piperidine fragment is a cornerstone in the design of atypical antipsychotics.[1][2] It is a key pharmacophore in reference drugs like ketanserin and altanserin, which exhibit high affinity for serotonin 5-HT₂ receptors.[1][3] The design strategy often aims for a multi-target profile, modulating both serotoninergic (5-HT₂) and dopaminergic (D₂) receptors to achieve antipsychotic efficacy with a reduced risk of extrapyramidal side effects.[1][2]

Caption: Multi-target engagement by benzoylpiperidine-based ligands.

Derivatives of 1-benzylpiperidine and this compound have been extensively developed as inhibitors of acetylcholinesterase (AChE), a primary target in the symptomatic treatment of Alzheimer's disease.[8][9][10][11] By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, which can lead to cognitive improvement.[10] Structure-activity relationship studies have shown that substitutions on the benzoyl ring and the piperidine nitrogen are critical for potency.[8][9]

| Compound ID | Structure Description | Target | IC₅₀ (nM) | Reference |

| Compound 21 | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine | AChE | 0.56 | [8] |

| Compound 19 | 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine | AChE | 1.2 | [9] |

| Donepezil | N-benzylpiperidine core (Reference Drug) | AChE | 23 | [10] |

| Galantamine | Reference Drug | AChE | 1190 | [10] |

| Table 1: Acetylcholinesterase (AChE) inhibitory activity of selected piperidine derivatives. |

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is the gold standard for measuring AChE activity and its inhibition.

Principle: The enzyme AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB⁻) anion, the concentration of which is measured spectrophotometrically at 412 nm.[12] An inhibitor will reduce the rate of this color change.

Methodology:

-

Reagent Preparation: Prepare solutions of AChE enzyme, ATCI substrate, and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0). Prepare serial dilutions of the benzoylpiperidine test compounds in buffer or DMSO.

-

Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound solution (or vehicle for control wells).

-

Enzyme Addition: Add the AChE enzyme solution to all wells except the blank. Incubate the plate at a controlled temperature (e.g., 37 °C) for 15 minutes.

-

Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring an accurate measurement of its inhibitory potential.

-

-

Initiation of Reaction: Add the ATCI substrate solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes).

-

Data Analysis: Calculate the rate of reaction (V) for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Oncology: A Scaffold for Anti-Cancer Agents

The benzoylpiperidine scaffold has also been exploited in the development of novel anti-cancer agents.[1][4] One promising strategy involves the inhibition of monoacylglycerol lipase (MAGL).[1][13] MAGL is an enzyme that regulates lipid signaling pathways implicated in cancer progression.[13] Benzoylpiperidine derivatives have been identified as potent and reversible inhibitors of MAGL, demonstrating significant growth inhibition in various human cancer cell lines, including breast, ovarian, and colorectal cancers.[1]

| Compound ID | Description | Cell Line | IC₅₀ (µM) | Reference |

| Compound 18 | Reversible MAGL Inhibitor | MDA-MB-231 (Breast) | 19.9 | [1] |

| Compound 18 | Reversible MAGL Inhibitor | OVCAR-3 (Ovarian) | 75.3 | [1] |

| Compound 20 | Optimized MAGL Inhibitor | Various Cancer Cells | 7.9 - 92 | [1] |

| Table 2: Antiproliferative activity of benzoylpiperidine-based MAGL inhibitors. |

Structure-Activity Relationship (SAR) Insights

Decades of research have yielded key insights into the SAR of the benzoylpiperidine scaffold. These general principles guide the rational design of new derivatives with improved potency and selectivity.

Caption: Key structure-activity relationship points for the benzoylpiperidine scaffold.

-

Benzoyl Ring Substitution: For serotonergic targets, a fluorine atom in the para-position of the benzoyl ring is often crucial for high affinity, as seen in ketanserin analogs.[1][2] This position also allows for further functionalization.

-

Piperidine Nitrogen: The basicity of the piperidine nitrogen often plays a vital role in activity, particularly for CNS targets where it can form ionic interactions.[8][14] The substituent on this nitrogen (R1) heavily influences the compound's target profile, selectivity, and pharmacokinetic properties.

-

Carbonyl Group: As mentioned, the carbonyl oxygen is a key hydrogen bond acceptor and is fundamental to the scaffold's ability to mimic interactions of a piperazine ring.[1]

Conclusion and Future Outlook

The this compound scaffold has unequivocally proven its value as a privileged structure in medicinal chemistry. Its synthetic tractability and versatile nature have enabled the discovery of potent modulators for a multitude of biological targets. The journey from its use in classic CNS agents to its application in modern oncology demonstrates its enduring relevance.

Future research will likely focus on leveraging this core to design novel multi-target-directed ligands (MTDLs) that can address complex, multifactorial diseases like Alzheimer's or cancer with a single chemical entity. Furthermore, the application of advanced synthetic methodologies will continue to expand the chemical space around this scaffold, promising the development of next-generation therapeutics with enhanced efficacy and safety profiles.

References

- Bononi, G., Lonzi, C., Tuccinardi, T., Minutolo, F., & Granchi, C. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1930. [Link][1][2][3][4][15]

- Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(24), 4821–4829. [Link]

- Sugimoto, H., Ogura, H., Arai, Y., Iimura, Y., & Yamanishi, Y. (1996). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Journal of Medicinal Chemistry, 39(24), 4877–4882. [Link]

- Pingaew, R., Saeeng, R., & Morales, N. P. (2020). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 5(49), 31696–31706. [Link]

- Rojas-Guevara, J., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 28(15), 5709. [Link]

- Rojas-Guevara, J., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 28(15), 5709. [Link]

- Marvel, C. S., & Lazier, W. A. (1929). Benzoyl Piperidine. Organic Syntheses, 09, 16. [Link]

- Granchi, C. (2023).

- S., S., et al. (2025). Design, synthesis, and preclinical evaluation of novel 1-benzylpiperidine derivatives as multitarget agents against Alzheimer's disease. European Journal of Pharmacology. [Link]

Sources

- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review | MDPI [mdpi.com]

- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chemimpex.com [chemimpex.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and preclinical evaluation of novel 1-benzylpiperidine derivatives as multitarget agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The 1-Benzoylpiperidine Scaffold: A Privileged Framework in Modern Drug Discovery

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Architectural Elegance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged structures" possess the inherent ability to interact with multiple biological targets, offering a versatile foundation for crafting potent and selective drugs. Among these, the 1-benzoylpiperidine scaffold has distinguished itself as a particularly fruitful starting point for innovation across a remarkable breadth of therapeutic areas.[1][2][3] This guide, intended for the discerning researcher and drug development professional, moves beyond a mere cataloging of derivatives. Instead, it aims to provide a deep, mechanistic understanding of why this scaffold is so effective, how it can be chemically manipulated, and the practical methodologies required to unlock its full therapeutic potential. We will explore the causality behind its design, the intricacies of its synthesis, and its application in tackling some of the most challenging diseases of our time, from cancer to neurodegeneration.

The this compound Core: A Structural and Functional Analysis

The this compound moiety, at its heart, is a deceptively simple combination of a piperidine ring acylated at the nitrogen atom with a benzoyl group. This arrangement, however, confers a unique combination of structural rigidity and conformational flexibility, along with a specific distribution of lipophilic and polar features, that underpins its broad bioactivity. The piperidine ring can adopt various chair and boat conformations, allowing for precise spatial orientation of substituents, while the benzoyl group provides a critical anchor point for interactions with biological targets through its carbonyl oxygen (a hydrogen bond acceptor) and the aromatic ring (capable of π-π stacking and hydrophobic interactions).

A key aspect of the this compound scaffold's success is its role as a bioisostere of the piperazine ring, a common motif in many CNS-active drugs.[1][2][3] The carbonyl group in the this compound structure effectively mimics the hydrogen bond accepting capacity of the second nitrogen in a piperazine ring, often leading to improved pharmacokinetic properties and target engagement.

Synthetic Strategies: Building the this compound Core

The construction of the this compound scaffold is generally straightforward, a factor that has undoubtedly contributed to its widespread use in drug discovery. The most common and direct approach involves the Schotten-Baumann reaction, where piperidine is acylated with a substituted benzoyl chloride in the presence of a base.

Experimental Protocol: General Synthesis of this compound Derivatives

This protocol outlines a standard procedure for the synthesis of a this compound derivative via acylation of piperidine.

Materials:

-

Piperidine (1.0 eq)

-

Substituted Benzoyl Chloride (1.05 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve piperidine (1.0 eq) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine or pyridine (1.5 eq) to the solution and stir for 5 minutes.

-

Slowly add the substituted benzoyl chloride (1.05 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure this compound derivative.

A more specific example is the synthesis of 1-acetyl-4-(4-fluorobenzoyl)piperidine, which involves a Friedel-Crafts acylation.[4]

Experimental Protocol: Synthesis of 1-acetyl-4-(4-fluorobenzoyl)piperidine

Materials:

-

1-acetylisonipecotoyl chloride (70 g)

-

Aluminum chloride (93.0 g)

-

Fluorobenzene (150 ml)

-

Chloroform

-

Ice

-

Ligroin-diisopropyl ether mixture

Procedure:

-

Slowly add 70 g of 1-acetylisonipecotoyl chloride to a stirred mixture of 93.0 g of aluminum chloride in 150 ml of fluorobenzene.

-

After the addition is complete, reflux the mixture for one hour.

-

Pour the mixture onto ice, leading to the separation of two layers.

-

Extract the aqueous layer twice with chloroform.

-

Combine the chloroform extracts with the initially separated fluorobenzene layer.

-

Dry the combined organic solution and concentrate it under reduced pressure to obtain a crystalline white solid.

-

Recrystallize the solid from a ligroin-diisopropyl ether mixture to yield pure 1-acetyl-4-(4-fluorobenzoyl)piperidine.[4]

Therapeutic Applications: A Scaffold of Diverse Bioactivity

The versatility of the this compound scaffold is evident in the wide array of therapeutic areas where its derivatives have shown significant promise.

Oncology: Targeting Cancer Cell Proliferation and Survival

This compound derivatives have emerged as promising anticancer agents, primarily through their ability to inhibit key enzymes involved in tumor progression and induce apoptosis.

Monoacylglycerol Lipase (MAGL) Inhibition: MAGL is a serine hydrolase that plays a crucial role in the endocannabinoid system and is overexpressed in various cancers. Its inhibition is a promising strategy for cancer therapy.[3] Certain this compound derivatives have been identified as potent and reversible MAGL inhibitors.

Mechanism of Action: These inhibitors typically occupy the catalytic site of MAGL. The carbonyl group of the benzoylpiperidine moiety often forms crucial hydrogen bonds with backbone amides in the enzyme's active site, contributing to potent inhibition.

Below is a diagram illustrating the signaling pathway affected by this compound derivatives that induce apoptosis in cancer cells.

Anticancer Signaling Pathway. This diagram illustrates how this compound derivatives can induce apoptosis in cancer cells by modulating the Bcl-2 family of proteins, leading to the activation of the caspase cascade.

Cytotoxicity in Cancer Cell Lines: Several studies have demonstrated the cytotoxic effects of this compound derivatives against a range of cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzoxazole-appended piperidines | MCF-7 (Breast) | 7.31 - 33.32 | [2][5] |

| Benzoxazole-appended piperidines | MDA-MB-231 (Breast) | 1.66 - 12.10 | [2][5] |

| Piperidinyl benzo[d]oxazole | MCF-7 (Breast) | 4.30 | [6] |

| Piperidinyl benzo[d]oxazole | A549 (Lung) | 6.68 | [6] |

| Piperidinyl benzo[d]oxazole | PC-3 (Prostate) | 7.06 | [6] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cells to be tested

-

96-well plates

-

Culture medium

-

This compound derivative (test compound)

-

MTT solution (5 mg/mL in PBS)[7]

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[7]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivative and a vehicle control.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7][8]

-

Add 100 µL of the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.[8]

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Neuroprotection and Central Nervous System (CNS) Disorders

The this compound scaffold is a prominent feature in many compounds designed to treat neurodegenerative diseases and psychiatric disorders.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition: Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy in the symptomatic treatment of Alzheimer's disease.[9]

| Compound | Target | IC50 (nM) | Reference |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | AChE | 0.56 | [6] |

| Compound 19 (a 2-phenylacetate derivative) | AChE | 5100 | [10] |

| Compound 19 (a 2-phenylacetate derivative) | BuChE | 26780 | [10] |

Serotonin 5-HT2A Receptor Antagonism: The 4-(p-fluorobenzoyl)piperidine fragment is crucial for the interaction with the 5-HT2A receptor.[1] Antagonism of this receptor is a key mechanism of action for many atypical antipsychotic drugs used to treat schizophrenia and other psychiatric disorders.[11]

5-HT2A Receptor Antagonism Pathway. This diagram shows the blockade of the Gq-coupled 5-HT2A receptor by a this compound antagonist, preventing the downstream signaling cascade.

Neuroprotection via NGF Signaling: Some piperidine derivatives have been shown to exert neuroprotective effects by modulating the Nerve Growth Factor (NGF) signaling pathway. This involves the upregulation of NGF and its receptor TrkA, leading to the activation of pro-survival pathways like Akt/GSK3β.[3][12]

Antiviral Activity

Recent studies have explored the potential of piperidine derivatives, including those with a 1-benzoyl moiety, as antiviral agents. Some 1,4,4-trisubstituted piperidines have shown activity against coronaviruses, including SARS-CoV-2, by putatively inhibiting the main protease (Mpro).[9][13]

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The extensive research into this compound derivatives has led to a deep understanding of their structure-activity relationships.

-

Substitution on the Benzoyl Ring: The nature and position of substituents on the benzoyl ring can dramatically influence potency and selectivity. For example, a fluorine atom at the para-position of the benzoyl ring is often optimal for 5-HT2A receptor antagonism.[1]

-

Piperidine Ring Substitution: Modifications to the piperidine ring can modulate physicochemical properties and introduce new interactions with the target.

-

Nature of the Linker: In derivatives where the this compound moiety is connected to another pharmacophore, the length and rigidity of the linker are critical for optimal activity.

Future Directions and Conclusion

The this compound scaffold continues to be a rich source of inspiration for medicinal chemists. Its synthetic accessibility, coupled with its proven ability to interact with a diverse range of biological targets, ensures its continued relevance in drug discovery. Future research will likely focus on the development of highly selective and potent derivatives with improved pharmacokinetic profiles. The use of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of next-generation therapeutics built upon this remarkable scaffold. This guide has aimed to provide a comprehensive and practical overview of the this compound core, empowering researchers to leverage its full potential in their quest for novel and effective medicines.

References

- PrepChem. (n.d.). Synthesis of 1-acetyl-4-(4-fluorobenzoyl)piperidine.

- Zavala-Guzmán, A., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(14), 3047.

- Granchi, C., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry, 65(10), 7446-7465.

- ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines.

- Granchi, C., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. PMC.

- Organic Syntheses. (n.d.). Benzoyl piperidine.

- Bononi, G., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1930.

- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.

- De Vleeschouwer, V., et al. (2022). A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. Viruses, 14(8), 1773.

- protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol.

- Zavala-Guzmán, A., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI.

- Soto, C. A., et al. (2018). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. ACS Chemical Neuroscience, 9(3), 514-521.

- ResearchGate. (n.d.). Piperidine derivatives (5–8) as anti-SARS-CoV-2 agents.

- ResearchGate. (2022). A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro.

- El-Gamal, M. I., et al. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals, 18(1), 1.

- Pöml, P., et al. (2024). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry, 7(2), 162.

- Roth, B. L. (2022). “Selective” serotonin 5-HT2A receptor antagonists. Biochemical Pharmacology, 199, 114997.

- Ponnivedha, R., et al. (2021). Chemo-Preventive Effect of 1-Piperoyl Piperidine (Piperine) is Mediated Through Intrinsic Signaling Mechanisms in Human Prostate Cancer Cells (Pc-3) In Vitro. Journal of Dietary Supplements, 18(5), 515-528.

- Rehman, A. U., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 14(1), 22967.

- Akhmetova, S. B., et al. (2022). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceuticals, 15(11), 1361.

- Ali, T., et al. (2020). Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System. Frontiers in Pharmacology, 11, 1206.

- Rather, R. A., & Bhagat, M. (2018). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 9, 1260.

- Bononi, G., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PMC.

- ResearchGate. (n.d.). Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer.

- Zhang, J., et al. (2023). Discovery of anti-SARS-CoV-2 agents from commercially available flavor via docking screening. Medicinal Plant Biology, 2, 10.

- Said, A. H., et al. (2023). Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer. Bioorganic Chemistry, 134, 106437.

- Prusis, P., et al. (2023). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Pharmacological Research, 194, 106841.

- Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center.

- Wu, C.-H., et al. (2022). Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway. Molecules, 27(9), 2638.

- Pindon, A., et al. (1998). Characterization of potent and selective antagonists at postsynaptic 5-HT1A receptors in a series of N4-substituted arylpiperazines. Journal of Medicinal Chemistry, 41(14), 2495-2502.

- Wu, C.-H., et al. (2022). Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway. MDPI.

- Braden, M. R., et al. (2006). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. British Journal of Pharmacology, 149(7), 963-972.

Sources

- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. researchgate.net [researchgate.net]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway | MDPI [mdpi.com]

- 13. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

1-Benzoylpiperidine: A Cornerstone Intermediate in Modern Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide offers a comprehensive exploration of 1-Benzoylpiperidine (CAS 776-75-0), a pivotal intermediate in the landscape of pharmaceutical development. Moving beyond a simple recitation of properties, this document provides an in-depth analysis of its synthesis, reaction mechanisms, and strategic application in the construction of complex bioactive molecules. We will dissect the prevalent synthetic methodologies, elucidating the chemical principles that underpin these processes. Furthermore, this guide will present detailed experimental protocols, characterization data, and a discussion of its role as a privileged structural motif in medicinal chemistry, with a focus on its application in the synthesis of analgesics and other therapeutic agents. This work is intended to serve as a valuable resource for researchers and scientists in the field of organic synthesis and drug discovery, providing both foundational knowledge and practical insights.

Introduction: The Strategic Importance of this compound

This compound, also known as phenyl(piperidin-1-yl)methanone, is an aromatic ketone featuring a piperidine ring.[1] This unique structural combination of a rigid cyclic amine and a benzoyl group imparts a balance of stability and reactivity, making it an exceptionally versatile building block in organic synthesis.[1] In the pharmaceutical industry, the piperidine ring is a common feature in many drugs due to its ability to confer desirable pharmacokinetic properties, such as improved solubility and bioavailability. The benzoyl group, on the other hand, provides a site for further chemical modification and can play a crucial role in the pharmacophore of the final drug molecule.

The phenyl(piperidin-4-yl)methanone fragment, a close relative of this compound, is recognized as a "privileged structure" in medicinal chemistry.[2][3] This term denotes a molecular framework that is capable of binding to multiple biological targets, making it a fertile starting point for the development of novel therapeutics.[2][3] The metabolic stability of the benzoylpiperidine core further enhances its appeal in drug design.[2][3] Consequently, this intermediate is instrumental in the synthesis of a wide array of bioactive compounds, including analgesics, anti-inflammatory drugs, and agents targeting the central nervous system.[1]

This guide will provide a detailed examination of the synthesis and utility of this compound, empowering researchers to leverage this key intermediate in their drug discovery and development endeavors.

Synthesis of this compound: A Mechanistic and Practical Overview

The most common and industrially scalable method for the synthesis of this compound is the N-acylation of piperidine with benzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction , which proceeds via a nucleophilic acyl substitution mechanism.[1]

Primary Synthesis Pathway: The Schotten-Baumann Reaction

The Schotten-Baumann reaction is a robust and efficient method for forming amides from amines and acid chlorides.[4] The reaction is typically carried out in a two-phase system (an organic solvent and an aqueous base), where the base serves to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[1][4]

Mechanism:

The reaction proceeds through a well-understood nucleophilic acyl substitution mechanism.[1][5][6][7]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This initial attack results in the formation of a transient tetrahedral intermediate.[1][5]

-

Chloride Elimination: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.[1][5]

-

Deprotonation: The resulting protonated amide is then deprotonated by the base (e.g., sodium hydroxide) present in the reaction mixture to yield the final this compound product and a salt (e.g., sodium chloride).[1]

The following Graphviz diagram illustrates this mechanistic pathway:

Caption: Schotten-Baumann reaction mechanism for this compound synthesis.

Experimental Protocol: Schotten-Baumann Synthesis

The following protocol is a representative example of the Schotten-Baumann synthesis of this compound.[8]

Materials:

-

Piperidine

-

Benzoyl chloride

-

10% Aqueous Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM) or other suitable organic solvent

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve piperidine (1.0 equivalent) in a suitable organic solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is a critical step to control the exothermic nature of the reaction and minimize potential side reactions.[1]

-

Addition of Base: Add 10% aqueous sodium hydroxide solution (approximately 2.0-2.5 equivalents) to the cooled piperidine solution.

-

Addition of Benzoyl Chloride: Add benzoyl chloride (1.0-1.1 equivalents) dropwise to the vigorously stirred biphasic mixture over a period of 30-60 minutes. Maintain the temperature at 0-5 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water and then with brine.

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[1]

Alternative Synthetic Routes

While the Schotten-Baumann reaction is the most common method, other synthetic strategies can be employed, particularly when specific starting materials are more readily available or when milder reaction conditions are desired.

-

Amidation of Ethyl Benzoate: This method involves the reaction of piperidine with ethyl benzoate at elevated temperatures.[1] While it avoids the use of the more reactive benzoyl chloride, it requires more forcing conditions due to the lower reactivity of the ester.[1] The mechanism is still a nucleophilic acyl substitution, but the elimination of the ethoxide leaving group is less favorable than the elimination of chloride and thus requires higher temperatures.[1]

-

From Isonipecotic Acid Derivatives: The benzoylpiperidine scaffold can also be constructed starting from isonipecotic acid (piperidine-4-carboxylic acid).[9] This typically involves an initial N-protection step, followed by conversion of the carboxylic acid to an acid chloride (e.g., using thionyl chloride or oxalyl chloride), and then a Friedel-Crafts acylation with benzene or a substituted aromatic ring.[9]

The choice of synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the presence of other functional groups in the molecule.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use as a pharmaceutical intermediate.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₅NO | [10] |

| Molecular Weight | 189.25 g/mol | [10] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 48-52 °C | [1] |

| Boiling Point | 180-184 °C at 20 mmHg | [8] |

| CAS Number | 776-75-0 | [10] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of synthesized this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound will typically show characteristic signals for the aromatic protons of the benzoyl group and the aliphatic protons of the piperidine ring. The aromatic protons usually appear as multiplets in the range of δ 7.2-7.5 ppm. The piperidine protons will appear as broad multiplets at approximately δ 1.5-1.7 ppm and δ 3.3-3.7 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a characteristic peak for the carbonyl carbon at around δ 170 ppm. The aromatic carbons will appear in the δ 126-136 ppm region, and the aliphatic carbons of the piperidine ring will be observed in the δ 24-48 ppm range.

-

IR (Infrared) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically appearing in the region of 1630-1650 cm⁻¹.[11]

-

MS (Mass Spectrometry): The electron ionization mass spectrum (EI-MS) will show the molecular ion peak (M⁺) at m/z = 189.[12] Common fragmentation patterns include the loss of the piperidine ring to give the benzoyl cation at m/z = 105, and the phenyl cation at m/z = 77.[11][12]

This compound in Pharmaceutical Synthesis: A Privileged Intermediate

The utility of this compound as a pharmaceutical intermediate is well-established. Its stable yet reactive nature allows it to be incorporated into complex molecular architectures, serving as a key building block for a variety of therapeutic agents.

Role in the Synthesis of Analgesics and Fentanyl Analogs

This compound and its derivatives are notable for their use in the synthesis of potent analgesics. A significant, though sensitive, example is its connection to the synthesis of fentanyl and its analogs. It is imperative to state that the discussion here is for academic and legitimate research purposes only. In some synthetic routes to fentanyl-related compounds, a 1-benzoyl-4-piperidone derivative can be a key precursor.[13] The benzoyl group serves as a protecting group for the piperidine nitrogen, which can be removed later in the synthetic sequence. The general synthetic strategy often involves the condensation of a 1-substituted-4-piperidone with aniline to form a Schiff base, followed by reduction and subsequent acylation.[13][14]

The following diagram illustrates a generalized synthetic workflow where a benzoylpiperidine derivative might be employed:

Caption: Conceptual workflow illustrating the use of a benzoylpiperidine derivative in analgesic synthesis.

A Building Block for Diverse Bioactive Molecules

Beyond analgesics, the benzoylpiperidine scaffold is found in a range of other bioactive molecules. For instance, it is a key component in the development of dual-target inhibitors of acetylcholinesterase and the serotonin transporter for potential use in Alzheimer's disease.[15] Additionally, derivatives of 1-(4-sulfamoylbenzoyl)piperidine have been investigated as carbonic anhydrase inhibitors.[16] The versatility of the benzoylpiperidine core allows for the exploration of diverse chemical space in the pursuit of novel therapeutics.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Handling: Use in a well-ventilated area, preferably in a fume hood.[17] Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.[17] Avoid contact with skin and eyes, and avoid the formation of dust.[17]

-

Storage: Store in a cool, dry, and well-ventilated place.[17] Keep the container tightly closed.[17] It is hygroscopic and should be stored under an inert atmosphere if possible.[17]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[18]

For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[17][18]

Conclusion

This compound stands as a testament to the power of well-designed chemical intermediates in driving pharmaceutical innovation. Its straightforward and efficient synthesis, coupled with its inherent stability and versatile reactivity, has solidified its role as a cornerstone in the construction of complex drug molecules. From its application in the synthesis of potent analgesics to its incorporation into novel therapeutics for a range of diseases, the benzoylpiperidine scaffold continues to be a "privileged structure" in medicinal chemistry. This guide has provided a comprehensive overview of its synthesis, characterization, and application, with the aim of equipping researchers with the knowledge to effectively utilize this valuable building block in their own research and development endeavors.

References

- Chem-Impex. This compound. URL: https://www.chemimpex.com/products/1-benzoylpiperidine

- MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. URL: https://www.mdpi.com/1420-3049/29/9/1930

- Capot Chemical. MSDS of Benzoyl piperidine. URL: https://www.capotchem.com/msds/776-75-0.html

- Fisher Scientific. SAFETY DATA SHEET. URL: https://www.fishersci.com/sds/

- Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst". URL: https://www.rsc.

- UniCA IRIS. Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. URL: https://iris.unica.it/retrieve/handle/11584/298453/400085/supinfo.pdf

- ECHEMI. 1-Benzyl-piperidine-3-carbonitrile SDS, 91820-96-1 Safety Data Sheets. URL: https://www.echemi.com/sds/1-benzylpiperidine-3-carbonitrile-cas-91820-96-1.html

- MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. URL: https://www.mdpi.com/1420-3049/29/9/1930

- PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538229/

- PubMed Central. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9318995/

- Sigma-Aldrich. SAFETY DATA SHEET. URL: https://www.sigmaaldrich.com/sds/sigma-aldrich/104094

- PubMed Central. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5576573/

- Fisher Scientific. SAFETY DATA SHEET. URL: https://www.fishersci.com/sds/

- PubMed Central. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11073385/

- Organic Syntheses. Benzoyl piperidine. URL: http://www.orgsyn.org/demo.aspx?prep=CV1P0101

- Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. URL: https://chemistrynotes.com/schotten-baumann-reaction/

- Asian Journal of Research in Chemistry. Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. URL: https://ajrconline.org/HTML_Papers/Asian%20Journal%20of%20Research%20in%20Chemistry__PID__2017-10-1-1.html

- NIH PubChem. Benzoylpiperidine. URL: https://pubchem.ncbi.nlm.nih.gov/compound/69892

- DTIC. Fentanyl Synthesis Using N-BOC-4-Piperidinone. URL: https://discover.dtic.mil/results/?q=Fentanyl%20Synthesis%20Using%20N-BOC-4-Piperidinone

- ResearchGate. Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. URL: https://www.researchgate.net/publication/233967980_Synthesis_of_4-Arylpiperidines_from_1-Benzyl-4-piperidone_Application_of_the_Shapiro_Reaction_and_Alkenylsilane_Cross-Coupling

- NIST WebBook. This compound. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C776750&Mask=200

- ACS Publications. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. URL: https://pubs.acs.org/doi/10.1021/jm9505876

- SpectraBase. This compound - Optional[MS (GC)] - Spectrum. URL: https://spectrabase.com/spectrum/89KCuWLZGol

- NIH PubChem. 1-Benzylpiperidine. URL: https://pubchem.ncbi.nlm.nih.gov/compound/76190

- Viva-Voce. SYNTHESIS Benzanilide BY BENZOLATION. URL: https://viva-voce.

- Grokipedia. Schotten–Baumann reaction. URL: https://grokipedia.org/Schotten-Baumann_reaction

- BYJU'S. Nucleophilic Acyl Substitution. URL: https://byjus.com/chemistry/nucleophilic-acyl-substitution/

- NIST WebBook. This compound. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C776750

- Oregon State University. Nucleophilic Acyl Substitution.

- ChemicalBook. Piperidine(110-89-4) 1H NMR spectrum. URL: https://www.chemicalbook.com/spectrum/110-89-4_1h-nmr.htm

- UNODC. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. URL: https://www.unodc.

- Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). URL: https://www.masterorganicchemistry.

- PubMed Central. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4168761/

- Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. URL: https://www.chem.wisc.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. digibuo.uniovi.es [digibuo.uniovi.es]

- 4. grokipedia.com [grokipedia.com]

- 5. byjus.com [byjus.com]

- 6. Nucleophilic Acyl Substitution [sites.science.oregonstate.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound [webbook.nist.gov]

- 11. Benzoylpiperidine | C12H15NO | CID 69892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound [webbook.nist.gov]

- 13. ajrconline.org [ajrconline.org]

- 14. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and this compound Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iris.unica.it [iris.unica.it]

- 17. capotchem.com [capotchem.com]

- 18. fishersci.com [fishersci.com]

physical properties of 1-Benzoylpiperidine: melting point, boiling point

An In-depth Technical Guide to the Physical Properties of 1-Benzoylpiperidine: Melting and Boiling Points

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the fundamental physical properties of this compound, specifically its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document synthesizes data from authoritative sources and outlines detailed experimental protocols for the accurate determination of these critical parameters.

Introduction to this compound

This compound, also known as phenyl(piperidin-1-yl)methanone, is a chemical compound from the piperidine group.[1] It is a versatile intermediate in organic synthesis, notably in the preparation of other chemical compounds.[1] Structurally, it is an N-acylpiperidine and a member of the benzamides. The compound presents as a white to pale yellow crystalline solid and is practically insoluble in water.[1][2] Its molecular formula is C₁₂H₁₅NO, with a molecular weight of approximately 189.26 g/mol .[2][3]

The accurate determination of its physical properties, such as melting and boiling points, is paramount for its application in synthesis, purification, and as a criterion for purity.

Physical Properties of this compound

The melting and boiling points of a compound are critical indicators of its purity and are influenced by the strength of intermolecular forces. For this compound, the presence of a polar amide group and a nonpolar aromatic ring contributes to its solid state at room temperature and its relatively high boiling point.

Melting Point